2-(3-But-3-enoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
The compound “2-(3-But-3-enoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester with a phenyl group attached to the boron atom through an ether linkage . The presence of the but-3-enoxy group suggests that this compound might be involved in reactions where this group can act as a leaving group or participate in a coupling reaction.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable phenol with a boronic ester in the presence of a base. The exact conditions would depend on the specific reactants used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a boronic ester group attached to a phenyl ring through an ether linkage . The but-3-enoxy group would be expected to confer some degree of unsaturation to the molecule .Chemical Reactions Analysis
As a boronic ester, this compound could be expected to participate in a variety of reactions, including coupling reactions with suitable partners. The but-3-enoxy group could also potentially participate in reactions, either as a leaving group or through addition reactions at the double bond.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the boronic ester group could confer some degree of polarity to the molecule, while the but-3-enoxy group could influence its reactivity .Scientific Research Applications
Synthesis Techniques
A highly regio- and stereoselective method for synthesizing various 2-silylallylboronates from allenes and 2-(dimethylphenylsilanyl)-4,4,5,5-tetramethyl[1,3,2]dioxaborolane, catalyzed by palladium complexes, showcases a novel application of related boronate compounds in organic synthesis. This method is distinguished by its total regioselectivity and very high E stereoselectivity, with applications extending to the synthesis of homoallylic alcohols, demonstrating the versatility of such boronate compounds in complex organic synthesis processes (Chang et al., 2005).
Material Science
In the realm of material science, the Suzuki−Miyaura cross-coupling reaction was used to create electrochromic polymers incorporating a unit similar in structure to the boronate compound , highlighting its role in the development of new materials with potential applications in electronic devices. These polymers are soluble in common organic solvents, making them suitable for spray-coating film deposition, a critical attribute for the manufacturing of electrochromic cells (Beaupré et al., 2006).
Polymer Chemistry
A study in polymer chemistry involved the precision synthesis of poly(3-hexylthiophene) using a boronate compound structurally related to 2-(3-But-3-enoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This synthesis utilized catalyst-transfer Suzuki-Miyaura coupling polymerization, resulting in polymers with narrow molecular weight distributions and high regioregularity, underscoring the utility of boronate compounds in the synthesis of high-quality conducting polymers (Yokozawa et al., 2011).
Organic Synthesis
Another application in organic synthesis involved the use of a boronate compound for the allylboration process, enabling the post-polymerization functionalization of poly(butadiene) with various polar functionalized aldehydes. This methodology allows for the introduction of a broad range of polar groups to stereoregular poly(butadiene), illustrating the adaptability of boronate compounds in modifying polymers for specific functional attributes (Leicht et al., 2016).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. If used as a reagent in a coupling reaction, for example, it would likely act by forming a new carbon-carbon bond with the coupling partner.
Safety and Hazards
properties
IUPAC Name |
2-(3-but-3-enoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO3/c1-6-7-11-18-14-10-8-9-13(12-14)17-19-15(2,3)16(4,5)20-17/h6,8-10,12H,1,7,11H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKNYGLJZZOTPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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